molecular formula C8H18ClFN2 B1403184 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride CAS No. 1315499-89-8

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

Cat. No.: B1403184
CAS No.: 1315499-89-8
M. Wt: 196.69 g/mol
InChI Key: SZURQHKTBMWCNS-UHFFFAOYSA-N
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Description

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C8H18ClFN2 and its molecular weight is 196.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-fluoropropyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2.ClH/c1-7(9)6-11-4-2-8(10)3-5-11;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZURQHKTBMWCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride , a specialized building block used to modulate basicity and metabolic stability in drug discovery.

CAS Registry Number: 1315499-89-8 Chemical Class: Fluorinated Heterocycle / Diamine Primary Application: Medicinal Chemistry Building Block (Lead Optimization)

Executive Summary

This compound is a functionalized piperidine derivative characterized by a secondary alkyl fluoride moiety beta to the piperidine nitrogen. This structural motif is strategically employed in "fluorine scans" during lead optimization to lower the pKa of the tertiary amine (via the inductive electron-withdrawing effect of fluorine) without significantly altering steric bulk. This modification is a proven strategy for improving membrane permeability, reducing hERG channel affinity, and blocking metabolic soft spots.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Name 4-Amino-1-(2-fluoropropyl)piperidine HCl
CAS Number 1315499-89-8
Molecular Formula C₈H₁₇FN₂[1][2][3][4][5] · xHCl (Typically supplied as mono- or dihydrochloride)
Molecular Weight 160.23 g/mol (Free Base) / 196.69 g/mol (Mono-HCl)
SMILES CC(F)CN1CCC(N)CC1.Cl
Key Physicochemical Constants

Note: Values below include experimentally derived data from structural analogs where direct experimental data is proprietary.

ParameterValue / RangeContextual Significance
pKa₁ (Ring N) ~8.3 – 8.6 (Predicted)Significantly lower than N-propylpiperidine (~10.5) due to β-fluorine inductive effect (-I).
pKa₂ (Exocyclic N) ~9.8 – 10.2 (Predicted)The primary amine remains the most basic site in this molecule.
LogP (Free Base) ~0.6Moderate lipophilicity suitable for CNS and peripheral targets.
Hygroscopicity HighAs a hydrochloride salt of a diamine, the solid is prone to absorbing atmospheric moisture.
Solubility >50 mg/mL (Water)Highly soluble in aqueous media and DMSO; sparingly soluble in non-polar solvents (DCM, Hexane).

Synthetic Methodology

The synthesis of 1-(2-Fluoropropyl)piperidin-4-amine requires careful control to prevent elimination of the fluorine atom (forming the allyl impurity) or over-alkylation.

Primary Synthetic Route: Reductive Alkylation & Deprotection

This route is preferred for its scalability and avoidance of highly toxic fluorinating reagents in the final step.

Step 1: N-Alkylation Commercially available 4-(Boc-amino)piperidine is alkylated with 1-bromo-2-fluoropropane .

  • Reagents: K₂CO₃, Acetonitrile (ACN), Reflux.

  • Critical Control: Temperature must be kept <80°C to minimize E2 elimination of the 2-fluoropropyl halide to propene.

Step 2: Boc-Deprotection The intermediate is treated with anhydrous acid.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Purification: Recrystallization from EtOH/Et₂O to yield the hydrochloride salt.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision nodes.

Synthesis Start 4-(Boc-amino)piperidine Inter Intermediate: 1-(2-Fluoropropyl)-4-Boc-aminopiperidine Start->Inter Alkylation Reagent 1-Bromo-2-fluoropropane (K2CO3, ACN) Reagent->Inter Product Target: 1-(2-Fluoropropyl)piperidin-4-amine HCl Inter->Product Acid Hydrolysis Impurity Impurity Risk: Allyl-piperidine (Elimination) Inter->Impurity High Temp (>80°C) Acid HCl / Dioxane (Deprotection) Acid->Product

Figure 1: Synthetic pathway for CAS 1315499-89-8 highlighting the critical alkylation step and impurity risks.[4]

Analytical Characterization

To validate the identity of this compound, researchers must look for specific diagnostic signals that confirm the presence of the fluorine atom and the integrity of the propyl chain.

Nuclear Magnetic Resonance (NMR)
  • ¹⁹F NMR: A distinct multiplet around -175 to -185 ppm (decoupled) is characteristic of a secondary alkyl fluoride. If proton-coupled, it will show extensive splitting (geminal H-F coupling ~48 Hz, vicinal H-F coupling ~25 Hz).

  • ¹H NMR (D₂O):

    • δ ~4.8-5.0 ppm (dm): The proton on the chiral center (CH F) appears as a wide doublet of multiplets due to the large geminal J_HF coupling (~48 Hz).

    • δ ~1.3 ppm (dd): The terminal methyl group (CH₃) appears as a doublet of doublets, coupled to the methine proton and the fluorine atom.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 161.1 m/z.

  • Fragmentation: Loss of HF (M-20) is a common fragmentation pathway in source, often showing a peak at 141.1 m/z.

Applications in Drug Discovery

This molecule is not merely a linker; it is a "functional probe" used to solve specific medicinal chemistry problems.

The "Fluorine Effect" on Basicity

In piperidine-based drugs, a highly basic nitrogen (pKa > 10) often leads to:

  • Phospholipidosis: Accumulation in lysosomes.

  • hERG Channel Blockade: Increased risk of QT prolongation (cardiotoxicity).

By introducing the fluorine atom at the β-position (2-fluoropropyl), the pKa of the piperidine nitrogen is lowered by approximately 1.5 to 2.0 log units due to the electron-withdrawing inductive effect (-I). This brings the pKa closer to physiological pH (7.4), increasing the fraction of the uncharged species capable of permeating cell membranes.

Bioisosterism

The 2-fluoropropyl group acts as a bioisostere for:

  • n-Propyl group: Similar steric volume but different electronics.

  • 2-Hydroxypropyl group: Similar polarity but without the hydrogen bond donor (OH), potentially improving permeability.

Mechanistic Diagram: pKa Modulation

pKa_Modulation cluster_0 Standard Propyl Analog cluster_1 Fluorinated Target NodeA N-Propylpiperidine pKa ~ 10.5 NodeB High Ionization at pH 7.4 (>99.9%) NodeA->NodeB NodeC 1-(2-Fluoropropyl)piperidine pKa ~ 8.5 NodeD Reduced Ionization at pH 7.4 (~90%) NodeC->NodeD NodeE Improved Membrane Permeability Lower hERG Liability NodeD->NodeE

Figure 2: Comparison of ionization states showing how the 2-fluoropropyl modification improves drug-like properties.

Handling & Stability Protocols

  • Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic.

  • Solution Stability: Aqueous solutions are stable at neutral/acidic pH. Avoid heating in strong base (pH > 12), which may trigger HF elimination to form the allyl derivative.

  • Stereochemistry: The commercially available CAS 1315499-89-8 is typically a racemate . If a specific enantiomer (R or S) is required for binding affinity, chiral HPLC separation or asymmetric synthesis (using chiral propylene oxide) is necessary.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1315499-89-8. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Demonstrates the pKa lowering effect of beta-fluorine). Retrieved from [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Comprehensive review of fluorine's role in lipophilicity and metabolic stability). Retrieved from [Link]

Sources

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Fluorinated Scaffold for Medicinal Chemistry[1][2][3]

Executive Summary

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride is a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.[1][2][3] Belonging to the class of N-substituted piperidines, this compound integrates a fluorine atom at the


-position of the propyl chain.[1][2] This specific fluorination pattern is a critical design element in medicinal chemistry, utilized to modulate basicity (

), enhance metabolic stability against oxidative dealkylation, and influence lipophilicity (

) without significantly altering steric bulk.[2]

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthesis protocols, and application logic in drug discovery.[4]

Part 1: Chemical Identity & Structural Analysis[1][2][6]
1.1 Nomenclature and Identification
  • IUPAC Name: this compound[1][2]

  • Common Synonyms: 4-Amino-1-(2-fluoropropyl)piperidine HCl;

    
    -(2-Fluoropropyl)-4-piperidinamine dihydrochloride (depending on stoichiometry).[1][2]
    
  • Molecular Formula:

    
     (Typically mono- or dihydrochloride)[1][2]
    
  • Core Scaffold: 4-Aminopiperidine (Pharmacophore: diamine, privileged structure).[1][2]

1.2 Structural Architecture

The molecule consists of a piperidine ring substituted at the nitrogen (N1) with a 2-fluoropropyl chain and at the C4 position with a primary amine.[1][2]

Key Structural Features:

  • Chiral Center: The C2 position of the propyl chain is chiral (

    
    ).[2] Unless specified as (
    
    
    
    ) or (
    
    
    ), the commercial reagent is typically a racemate.[2]
  • Fluorine Bioisosterism: The fluorine atom mimics a hydroxyl group in size (Van der Waals radius: F = 1.47 Å vs. OH = 1.40 Å) but acts as a hydrogen bond acceptor only, not a donor.[2]

  • Basicity Modulation: The electron-withdrawing nature of fluorine (

    
    -effect) lowers the 
    
    
    
    of the tertiary piperidine nitrogen compared to the non-fluorinated propyl analogue.[1][2] This is crucial for optimizing blood-brain barrier (BBB) penetration and reducing phospholipidosis risk.[1]
PropertyValue (Predicted/Typical)Causality/Significance
Molecular Weight (Free Base) 160.23 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1][2]
H-Bond Donors 2 (Primary amine)Key interaction point for receptor binding (e.g., Asp residues).[1][2]
H-Bond Acceptors 2 (N, F)Fluorine can engage in orthogonal dipolar interactions.[1][2]
cLogP ~0.5 - 0.8Balanced hydrophilicity for oral bioavailability.[1][2]
Physical State White to off-white solidHydrochloride salt confers stability and water solubility.[1][2]
Part 2: Synthesis & Experimental Protocols

The synthesis of 1-(2-Fluoropropyl)piperidin-4-amine requires a strategy that prevents poly-alkylation and preserves the integrity of the fluorine atom, which can be prone to elimination (HF loss) under harsh basic conditions.[1]

2.1 Retrosynthetic Analysis

The most robust route involves the convergent assembly of the N-alkyl chain onto a protected 4-aminopiperidine core.[1][2]

  • Strategy A (Nucleophilic Substitution): Alkylation of N-Boc-4-aminopiperidine with 1-bromo-2-fluoropropane.[1][2]

  • Strategy B (Dehydroxyfluorination): Reaction of N-Boc-4-aminopiperidine with propylene oxide, followed by fluorination (e.g., DAST) and deprotection.[1][2]

Recommended Protocol: Strategy A (Direct Alkylation) Rationale: Direct alkylation is operationally simpler for generating the racemate or if the chiral alkyl halide is available.

2.2 Detailed Experimental Protocol

Step 1: Protection (if starting from 4-aminopiperidine) [1][2]

  • Reagents: 4-Aminopiperidine, Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    , DCM.[1][2]
  • Logic: The primary amine at C4 is more nucleophilic than the secondary amine at N1.[2] However, to selectively alkylate N1, we must protect the C4 amine.[2] Commercial 4-(N-Boc-amino)piperidine is the preferred starting material.[1]

Step 2: N-Alkylation

  • Reagents: 4-(N-Boc-amino)piperidine (1.0 eq), 1-bromo-2-fluoropropane (1.2 eq),

    
     (2.0 eq), KI (0.1 eq, catalyst).[1][2]
    
  • Solvent: Acetonitrile (ACN) or DMF.[2]

  • Procedure:

    • Dissolve 4-(N-Boc-amino)piperidine in dry ACN under

      
       atmosphere.
      
    • Add anhydrous

      
       and catalytic KI (Finkelstein condition to activate the alkyl bromide).[2]
      
    • Add 1-bromo-2-fluoropropane dropwise.[1][2]

    • Heat to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC/LC-MS.

    • Workup: Cool, filter off solids, concentrate filtrate. Partition between EtOAc and water. Dry organic layer (

      
      ) and concentrate.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc) to yield tert-butyl (1-(2-fluoropropyl)piperidin-4-yl)carbamate.

Step 3: Deprotection & Salt Formation [1][2]

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure:

    • Dissolve the intermediate in minimal dry dioxane or DCM.

    • Add 4M HCl in dioxane (5–10 eq) at 0°C.

    • Stir at room temperature for 2–4 hours (monitor for disappearance of Boc group).

    • Isolation: The product often precipitates as the hydrochloride salt.[2] Filter the solid under inert gas (hygroscopic).[2] Wash with diethyl ether to remove excess HCl.

    • Drying: Dry under high vacuum to obtain This compound .[1][2]

2.3 Synthesis Pathway Visualization[1][2]

SynthesisPath Start 4-(N-Boc-amino)piperidine Inter Intermediate: N-Boc-1-(2-fluoropropyl)piperidine Start->Inter N-Alkylation Reflux 16h Reagent 1-Bromo-2-fluoropropane (K2CO3, KI, ACN) Reagent->Inter Deprotect HCl / Dioxane (Deprotection) Inter->Deprotect Final Target: 1-(2-Fluoropropyl)piperidin-4-amine HCl Deprotect->Final Precipitation

Caption: Figure 1. Convergent synthesis pathway via N-alkylation of Boc-protected piperidine precursor.[1]

Part 3: Applications in Drug Discovery[1][2][7]

The 1-(2-fluoropropyl)piperidin-4-amine scaffold is not merely a linker; it is a functional pharmacophore used to tune the physicochemical profile of lead compounds.[1]

3.1 Metabolic Stability (The Fluorine Effect)

In non-fluorinated analogues (e.g., N-propylpiperidine), the


-carbon is a hotspot for metabolic oxidation by Cytochrome P450 enzymes (CYP450).[2]
  • Mechanism: C-H abstraction leads to hydroxylation or dealkylation.[2]

  • Solution: Replacing the C-H bond with a C-F bond (Bond Energy: C-F ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic soft spot, extending the half-life (

    
    ) of the drug.[2]
    
3.2 Receptor Targeting

This scaffold is prevalent in ligands targeting:

  • Sigma-1 (

    
    ) Receptors:  The basic nitrogen and the lipophilic tail (fluoropropyl) fit the canonical pharmacophore for Sigma-1 ligands, investigated for neuroprotection and analgesia.[1][2]
    
  • GPCRs (5-HT, Dopamine): The 4-aminopiperidine core is a "privileged structure" for aminergic GPCRs.[1][2] The 2-fluoro group can induce specific conformational biases via the gauche effect, potentially improving selectivity between receptor subtypes (e.g., 5-HT2A vs 5-HT2C).[1]

  • Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility of hinge-binding scaffolds (e.g., in CSF1R inhibitors).[1][2]

3.3 Decision Logic for Scaffold Selection

DecisionTree Problem Drug Optimization Challenge Metab Issue: High Metabolic Clearance (N-dealkylation) Problem->Metab pKa Issue: High Basicity / hERG Liability Problem->pKa Sol1 Strategy: Block Metabolic Site Metab->Sol1 Beta-oxidation? Sol2 Strategy: Lower pKa via Inductive Effect pKa->Sol2 Reduce basicity? Result Select Scaffold: 1-(2-Fluoropropyl)piperidin-4-amine Sol1->Result C-F Bond Strength Sol2->Result Fluorine Beta-Effect

Caption: Figure 2. Medicinal chemistry decision logic for selecting the 2-fluoropropyl-piperidine scaffold.

Part 4: Safety & Handling

As a hydrochloride salt of a fluorinated amine, standard laboratory safety protocols apply.[2]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Handling:

    • Use a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Hygroscopicity: Store in a desiccator or under inert gas (Argon/Nitrogen) to prevent water absorption, which complicates stoichiometry calculations in subsequent reactions.[2]

  • Stability: Stable under standard conditions.[2] Avoid strong oxidizing agents and strong bases (which liberates the free amine).

References
  • PubChem. (2025).[2] N-(4-fluorophenyl)piperidin-4-amine dihydrochloride (Analogous Scaffold Data). National Library of Medicine. Available at: [Link][1][2]

  • Meyer, C., et al. (2016).[2] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. PubMed Central.[2] Available at: [Link]

  • Hagmann, W. K. (2008).[2] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for fluorine effects).

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic citation for metabolic stability).

Sources

Methodological & Application

Application Note: Optimized Reductive Amination Strategies for Piperidine Functionalization in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, appearing in structures ranging from antihistamines (Loratadine) to Alzheimer’s treatments (Donepezil) and opioids (Fentanyl). While piperidine ring synthesis is fundamental, the most frequent task in drug discovery is the functionalization of the piperidine nitrogen to attach pharmacophores or linkers.

This guide details the industry-standard protocols for Direct Reductive Amination (DRA) . Unlike historical methods utilizing toxic sodium cyanoborohydride (


), we focus on the superior Sodium Triacetoxyborohydride (STAB)  protocol (Abdel-Magid method) and the Titanium(IV) Isopropoxide  mediated variant for sterically hindered substrates.

Mechanistic Theory & Causality

To troubleshoot low yields, one must understand the competition between the carbonyl reduction (undesired) and iminium reduction (desired).

In a Direct Reductive Amination, the amine and carbonyl are mixed with the reducing agent.[1][2][3][4] Success relies on the reducing agent being chemoselective : it must reduce the in situ generated iminium ion faster than it reduces the starting ketone/aldehyde.

  • Sodium Borohydride (

    
    ):  Too strong. Reduces aldehydes/ketones rapidly.[3] Requires a two-step (indirect) process.
    
  • Sodium Cyanoborohydride (

    
    ):  Selectivity is pH-dependent (requires pH 6-7). Toxic (HCN risk).
    
  • Sodium Triacetoxyborohydride (

    
     or STAB):  The acetoxy groups are electron-withdrawing, stabilizing the boron-hydride bond. This makes it less nucleophilic, rendering it inert toward neutral carbonyls but highly reactive toward the positively charged iminium ion.
    
Pathway Visualization

The following diagram illustrates the critical "Iminium Gateway" that dictates the success of the reaction.

ReductiveAminationMechanism Carbonyl Carbonyl (Ketone/Aldehyde) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine SideProduct Alcohol (Side Product) Carbonyl->SideProduct SLOW Reduction (Direct attack) Amine Piperidine (Secondary Amine) Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-Alkylated Piperidine Iminium->Product FAST Reduction (STAB)

Figure 1: The Mechanistic Pathway. STAB selectivity arises because the reduction of the Iminium species (Green) is kinetically faster than the reduction of the Carbonyl (Red).

Strategic Planning: Variable Optimization

Before beginning bench work, select conditions based on the steric and electronic nature of your substrates.

VariableRecommendationRationale
Solvent 1,2-Dichloroethane (DCE) Optimal. Dissolves STAB well; non-coordinating. THF is a viable alternative but slower. Avoid MeOH for STAB (reacts with reagent).
Stoichiometry 1.0 : 1.1 : 1.4 Carbonyl : Amine : STAB. Use slight excess of the cheaper reagent (usually amine).
Acid Catalyst Acetic Acid (AcOH) Essential for Ketones .[5][6] Promotes dehydration of hemiaminal to iminium. Usually 1-2 equivalents. Not always needed for aldehydes.[1][5][6]
Water Strictly Anhydrous STAB hydrolyzes slowly but water shifts equilibrium back to carbonyl. Use molecular sieves for difficult cases.

Experimental Protocols

Method A: The Standard Abdel-Magid Protocol

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone).

Reagents:

  • 4-Substituted Piperidine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv, optional for aldehydes)

  • Solvent: DCE (0.1 - 0.2 M concentration)

Step-by-Step:

  • Preparation: In a dry flask under nitrogen, dissolve the piperidine derivative and the carbonyl compound in DCE.

  • Catalysis: If reacting a ketone , add Acetic Acid (1-2 equiv).[3] Stir for 10-15 minutes to allow hemiaminal equilibrium.

  • Reduction: Add STAB as a solid in one portion. Note: Mild gas evolution (

    
    ) may occur.
    
  • Monitoring: Stir at Room Temperature (RT). Monitor via LCMS or TLC. Aldehydes typically complete in 1–4 hours; ketones may require 12–24 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to destroy borate complexes.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Method B: The Titanium(IV) Isopropoxide Protocol

Best for: Sterically hindered ketones, electron-deficient amines, or acid-sensitive substrates.

Rationale:


 acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine before the reducing agent is added.

Reagents:

  • Piperidine (1.0 equiv)

  • Hindered Ketone (1.0 equiv)

  • Titanium(IV) Isopropoxide (neat, 1.2 - 1.5 equiv)

  • Sodium Borohydride (

    
    ) (Use simpler reductant here)
    
  • Solvent: Ethanol (absolute) or THF.

Step-by-Step:

  • Imine Formation: Mix the piperidine and ketone in a dry flask. Add

    
     neat.
    
  • Incubation: Stir the viscous mixture (or in minimal THF) for 4–12 hours. Validation: The mixture often turns yellow/orange indicating imine formation.

  • Dilution: Dilute with absolute Ethanol (or THF).

  • Reduction: Add

    
     (1.5 equiv) carefully. Caution: Exothermic. Stir for 2–4 hours.
    
  • Hydrolysis (Critical): Quench with water (reaction turns to a white curdy suspension of

    
    ).
    
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and partition between EtOAc/NaHCO3.

Decision Logic & Workflow

Use this logic gate to determine the appropriate method for your synthesis.

DecisionTree Start Start: Piperidine Functionalization CheckCarbonyl Is the Carbonyl Partner an Aldehyde or Ketone? Start->CheckCarbonyl AldehydePath Aldehyde CheckCarbonyl->AldehydePath KetonePath Ketone CheckCarbonyl->KetonePath MethodA Method A: STAB + DCE (+ AcOH) AldehydePath->MethodA High Reactivity CheckSterics Is the Ketone Sterically Hindered? KetonePath->CheckSterics CheckSterics->MethodA No (e.g. Cyclohexanone) MethodB Method B: Ti(OiPr)4 then NaBH4 CheckSterics->MethodB Yes (e.g. Acetophenone)

Figure 2: Experimental Decision Tree. Select Method A for standard reactivity and Method B for difficult, hindered condensations.

Case Study: Synthesis of N-Benzyl-4-Piperidone Analog

Context: A common intermediate step in the synthesis of Donepezil-class Acetylcholinesterase inhibitors.

Objective: Benzylation of 4-carboethoxypiperidine.

  • Setup: To a solution of ethyl isonipecotate (1.0 g, 6.36 mmol) in DCE (30 mL) was added benzaldehyde (0.71 mL, 7.0 mmol).

  • Reagent Addition:

    
     (2.0 g, 9.5 mmol) was added in one portion. Acetic acid was omitted (aldehyde substrate).[6]
    
  • Observation: Reaction stirred at 23°C. TLC at 2 hours showed consumption of amine (ninhydrin stain) and appearance of a UV-active, less polar spot.

  • Workup: Quenched with 1N NaOH (basic workup ensures the product is in the free base form for extraction). Extracted with DCM.

  • Result: 92% isolated yield of the N-benzyl derivative.

  • Note: If using a ketone analog (e.g., acetophenone), Method A would likely yield <30% without AcOH; Method B would be preferred.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[8] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design with Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential structural motif in medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals is a testament to its remarkable versatility and favorable pharmacological properties.[1][4] Piperidine derivatives have demonstrated a broad spectrum of biological activities, finding applications as anticancer, antiviral, antimalarial, antimicrobial, analgesic, and antipsychotic agents, among others.[5] The inherent structural features of the piperidine scaffold often impart enhanced druggability, including improved metabolic stability and favorable pharmacokinetic profiles, making it a "privileged scaffold" in the design of novel therapeutics.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of robust in vivo experimental studies involving piperidine-based compounds. We will delve into the critical aspects of preclinical study design, from the selection of appropriate animal models to the intricacies of dosing, administration, and endpoint analysis, all while maintaining the highest standards of scientific integrity.

Part 1: Foundational Principles of In Vivo Experimental Design

A well-designed in vivo study is paramount for the successful translation of a promising piperidine compound from the bench to the clinic. The overarching goal is to generate reproducible and meaningful data that accurately predict the compound's safety and efficacy in humans.[7]

Hypothesis-Driven Research: The "Why" Behind the Experiment

Before embarking on any in vivo study, a clear and testable hypothesis must be formulated. This hypothesis should be grounded in existing in vitro data and a thorough understanding of the compound's proposed mechanism of action. For instance, if a novel piperidine derivative has shown potent inhibition of Bruton's tyrosine kinase (BTK) in vitro, a relevant in vivo hypothesis would be: "Administration of compound X will inhibit tumor growth in a B-cell lymphoma xenograft model."[8]

The 3Rs: Ethical Considerations in Animal Research

All in vivo research must adhere to the principles of the 3Rs:

  • Replacement: Utilizing non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.

Mitigating Bias: Ensuring Data Integrity

Experimental bias can invalidate even the most meticulously planned study.[7] Key strategies to mitigate bias include:

  • Randomization: Randomly assigning animals to treatment and control groups.

  • Blinding: Concealing the treatment allocation from investigators and animal handlers.

  • Control Groups: Including appropriate positive and negative control groups.

Part 2: Preclinical Workflow for Piperidine Compounds

The journey of a piperidine compound through preclinical in vivo testing can be visualized as a multi-stage process, each with its own set of critical considerations.

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety & IND-Enabling Studies Compound_Characterization Compound Characterization (Purity, Solubility) Formulation_Development Formulation & Administration Route Compound_Characterization->Formulation_Development Solubility Data PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Formulation_Development->PK_PD_Studies Dosing Solution Acute_Toxicity Acute Toxicity Assessment PK_PD_Studies->Acute_Toxicity Exposure Data Animal_Model_Selection Disease-Relevant Animal Model Selection Acute_Toxicity->Animal_Model_Selection MTD Determination Dose_Response_Studies Dose-Response & Regimen Optimization Animal_Model_Selection->Dose_Response_Studies Selected Model Efficacy_Assessment Efficacy Studies Dose_Response_Studies->Efficacy_Assessment Optimal Dose Chronic_Toxicology Chronic Toxicology Efficacy_Assessment->Chronic_Toxicology Efficacy Data Safety_Pharmacology Safety Pharmacology Chronic_Toxicology->Safety_Pharmacology Genotoxicity_Carcinogenicity Genotoxicity & Carcinogenicity Safety_Pharmacology->Genotoxicity_Carcinogenicity

Caption: Preclinical in vivo workflow for piperidine compounds.

Part 3: Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for key in vivo experiments relevant to the development of piperidine-based therapeutics.

Protocol 1: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a piperidine compound.[6]

Materials:

  • Test piperidine compound

  • Appropriate vehicle (e.g., saline, 5% DMSO/30% PEG400 in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Administration supplies (e.g., oral gavage needles, intravenous catheters)

  • Blood collection supplies (e.g., EDTA tubes, centrifuge)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats to the facility for at least one week prior to the study.

  • Dose Formulation: Prepare a clear, stable solution or suspension of the test compound in the chosen vehicle.

  • Animal Dosing:

    • Intravenous (IV) Group (n=3-5): Administer the compound via tail vein injection at a low dose (e.g., 1-2 mg/kg).

    • Oral (PO) Group (n=3-5): Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the piperidine compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using software such as Phoenix WinNonlin.

PK Parameter Description Typical Units
Cmax Maximum plasma concentrationng/mL
Tmax Time to reach Cmaxhours
AUC Area under the plasma concentration-time curveng*h/mL
t1/2 Half-lifehours
CL ClearancemL/h/kg
Vd Volume of distributionL/kg
F% Bioavailability%
Protocol 2: In Vivo Efficacy Study - Xenograft Model for Anticancer Piperidine Compounds

Objective: To evaluate the antitumor efficacy of a piperidine compound in a human tumor xenograft mouse model.[8][9]

Materials:

  • Test piperidine compound

  • Vehicle control

  • Positive control (e.g., a standard-of-care chemotherapy agent)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., a line sensitive to the compound's target)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest and resuspend the cells in a mixture of media and Matrigel.

    • Subcutaneously implant the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test compound, vehicle, and positive control according to the predetermined dose and schedule (e.g., daily oral gavage for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight as an indicator of toxicity.

    • Observe the animals for any clinical signs of distress.

  • Endpoint and Tissue Collection:

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.

    • Excise the tumors and weigh them.

    • Collect blood and other tissues for downstream analysis (e.g., biomarker analysis, histology).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

    • Perform statistical analysis to compare treatment groups to the vehicle control.

Protocol 3: In Vivo Analgesic Activity - Tail-Flick Test

Objective: To assess the central analgesic activity of a piperidine compound.[10][11]

Materials:

  • Test piperidine compound

  • Vehicle control

  • Positive control (e.g., Morphine)

  • Male ICR mice (20-25 g)

  • Tail-flick analgesia meter

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room and handling for at least 30 minutes before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of light on the tail and measuring the time until the mouse flicks its tail. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., intraperitoneally).

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE of the treatment groups to the vehicle control group.

Part 4: Toxicology and Safety Assessment

A critical component of in vivo experimental design is the assessment of the compound's safety profile.

Acute Toxicity Studies

The initial assessment of a compound's toxicity is typically done through an acute toxicity study, which helps determine the maximum tolerated dose (MTD). This involves administering single, escalating doses of the piperidine compound to animals and observing them for a short period (e.g., 7-14 days) for signs of toxicity and mortality.[12]

Chronic Toxicology Studies

For compounds that show promise in efficacy studies, longer-term chronic toxicology studies are necessary. These studies involve repeated dosing over an extended period (e.g., 28 days or longer) and a more comprehensive evaluation of potential organ toxicity through histopathology and clinical chemistry.[13]

Part 5: Navigating Challenges and Ensuring Success

In vivo research is fraught with potential challenges. Careful planning and a deep understanding of the biological system are essential for success.

  • Compound Solubility and Formulation: Poor aqueous solubility is a common challenge.[14] The use of co-solvents, cyclodextrins, or other formulation strategies may be necessary.

  • Animal Model Selection: The chosen animal model must be relevant to the human disease being studied.[15][16][17] For neurodegenerative diseases, for instance, transgenic mouse models that recapitulate aspects of the human pathology are often employed.[16][18]

  • Data Interpretation: A thorough understanding of the limitations of the animal model is crucial for interpreting the data and making informed decisions about the compound's future development.

Conclusion

The piperidine scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. By adhering to the principles of rigorous in vivo experimental design outlined in this guide, researchers can effectively and ethically evaluate the potential of their piperidine compounds, paving the way for the next generation of innovative medicines. The successful translation of these compounds from the laboratory to the clinic hinges on the quality and integrity of the preclinical data generated.

References

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (n.d.). International Journal of Molecular Sciences. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • ACS Publications. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed. (n.d.). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. [Link]

  • National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • National Institutes of Health. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. [Link]

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. [Link]

  • ResearchGate. (2025). (PDF) Piperine, the main alkaloid of Thai black pepper, protects against neurodegeneration and cognitive impairment in animal model of cognitive deficit like condition of Alzheimer's disease. [Link]

  • Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • ResearchGate. (2025). Piperidine alkaloids: Human and food animal teratogens. [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Zenodo. (n.d.). Piperidine alkaloids. [Link]

  • ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. [Link]

  • National Institutes of Health. (n.d.). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment. PMC. [Link]

  • Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]

  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. [Link]

  • OAE Publishing Inc. (2023). Animal models for research on neurodegenerative diseases. [Link]

  • National Institutes of Health. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • YouTube. (2023). [Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd). [Link]

  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Assurance for 1-(2-Fluoropropyl)piperidin-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-FPPA-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride , a specialized intermediate often used in the synthesis of antipsychotics, antihistamines, or fluoro-analogues of bioactive amines.

This compound presents a unique "Stability Triad" of risks due to its specific functional groups:

  • Primary Amine (

    
    ):  High susceptibility to oxidation and carbamylation (reaction with 
    
    
    
    ).
  • 
    -Fluoroamine Moiety:  While fluorine enhances metabolic stability, the 
    
    
    
    -position relative to the nitrogen creates a risk of HF elimination under thermal or basic stress, leading to alkene formation.
  • Hydrochloride Salt: Extreme hygroscopicity.[1] The salt lattice energy is high, but once moisture breaches the surface, the compound can deliquesce, accelerating hydrolysis and oxidation.

This guide replaces generic advice with chemically grounded protocols to prevent degradation during storage, handling, and experimentation.

Chemical Stability & Degradation Pathways[2]

Understanding how the molecule breaks down is the first step in prevention.

The Degradation Matrix
Stress FactorVulnerable SiteReaction MechanismResulting Impurity
Moisture HCl Salt LatticeDeliquescence: Water absorption disrupts the crystal lattice, creating a localized aqueous phase.Hydrolysis products; Sticky gum formation.
Oxygen Primary Amine (C4)Oxidation: Radical formation at the

-carbon or direct N-oxidation.
Hydroxylamines, Nitro compounds, N-Oxides (Yellowing).
Carbon Dioxide Primary Amine (C4)Carbamylation: Nucleophilic attack of amine on

.
Carbamic acid / Carbamate salts (White crust).
Heat + Base

-Fluoro Group

-Elimination (E2):
Loss of HF to form an alkene (allyl amine derivative).
Des-fluoro alkene impurities.
Aldehydes Primary Amine (C4)Condensation: Reaction with reducing sugars or carbonyl solvents (e.g., Acetone).Schiff Bases (Imines).[2]
Visualizing the Pathways

The following diagram maps the kinetic risks associated with this molecule.

DegradationPathways Compound 1-(2-Fluoropropyl) piperidin-4-amine HCl Moisture Moisture (H₂O) Compound->Moisture Oxygen Oxygen (O₂) Compound->Oxygen HeatBase Heat (>40°C) / Base Compound->HeatBase CO2 Atmospheric CO₂ Compound->CO2 Deliquescence Deliquescence (Hydrolysis Risk) Moisture->Deliquescence Lattice Disruption NOxides N-Oxides / Hydroxylamines Oxygen->NOxides Radical Oxidation Elimination Alkene Impurity (HF Elimination) HeatBase->Elimination E2 Mechanism Carbamate Amine Carbamate (Insoluble Salt) CO2->Carbamate Nucleophilic Attack

Caption: Figure 1. Kinetic degradation pathways for 1-(2-Fluoropropyl)piperidin-4-amine HCl highlighting critical stress vectors.

Storage & Handling Protocols

Core Directive: Treat this compound as Hygroscopic and Air-Sensitive .

Protocol A: Long-Term Storage (The "Golden Rule")
  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit oxidation and elimination reactions.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vial with a Teflon-lined screw cap, placed inside a secondary desiccated container (e.g., a jar with Drierite or silica gel).

  • Why? The amber glass blocks UV light (which catalyzes oxidation), and the secondary desiccant acts as a failsafe against moisture permeation through the cap threads.

Protocol B: Handling for Experiments
  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Risk:[1][2][3][4] Opening a cold vial in humid air causes immediate condensation on the solid, initiating deliquescence.

  • Weighing: Weigh quickly. If high precision is required, use a "difference weighing" technique inside a glove bag or dry box.

  • Resealing: Purge the headspace with inert gas (Nitrogen/Argon) before resealing. Parafilm the cap.

Solution Chemistry & Troubleshooting

Many users encounter degradation during the experiment. This section addresses solution-state stability.

Solvent Compatibility
  • Recommended: Methanol (anhydrous), Ethanol (anhydrous), DMSO (dry), DMF (dry).

  • Avoid:

    • Acetone/Ketones: Reacts with the primary amine to form imines (Schiff bases).

    • Water: Unless used immediately; accelerates hydrolysis.

    • Ethers (THF/Dioxane): Often contain peroxides which rapidly oxidize the amine. Ensure they are peroxide-free.

Handling the -Fluoro Elimination Risk

The 2-fluoropropyl group is stable in acid (HCl salt form). However, if you perform a free-base extraction (e.g., washing with


 or 

):
  • Risk: The free amine, combined with heat, can trigger the loss of HF.

  • Mitigation: Keep all basic solutions cold (0-4°C) . Do not heat the free base above 30°C. Perform extractions quickly and re-acidify or use immediately.

Troubleshooting Guide (FAQ)

Q1: The white powder has turned into a yellow, sticky gum. Can I save it?

  • Diagnosis: Severe hygroscopicity failure followed by oxidation. The "gum" is likely a hydrate mixed with N-oxide impurities.

  • Solution:

    • Dissolve in a minimum amount of anhydrous ethanol.

    • Add dry diethyl ether or ethyl acetate to induce precipitation.

    • If it remains oily, the degradation is likely irreversible. Discard and purchase fresh stock.

Q2: I see an extra peak at [M+16] in my LC-MS.

  • Diagnosis: Oxidation (N-Oxide formation).[5]

  • Cause: Old solvent or exposure to air.

  • Fix: Use degassed solvents. Add a radical scavenger (e.g., BHT) if the application permits, or store solutions under Argon.

Q3: Can I autoclave a solution of this compound?

  • Answer: NO.

  • Reason: The high temperature (121°C) will likely drive the HF elimination reaction (degradation of the fluoro-group) and promote hydrolysis, even at neutral pH. Use sterile filtration (0.22 µm PVDF membrane) instead.

Workflow Decision Tree

HandlingWorkflow Start Start: Handling Compound CheckState Check Physical State Start->CheckState Solid Solid Powder CheckState->Solid White/Crystalline LiquidGum Sticky/Yellow Gum CheckState->LiquidGum Degraded Usage Intended Use? Solid->Usage StockSol Make Stock Solution Usage->StockSol Reaction Direct Reaction Usage->Reaction SolventChoice Select Solvent: MeOH, DMSO, DMF (Avoid Ketones!) StockSol->SolventChoice BaseStep Is Base Required? SolventChoice->BaseStep ColdProtocol CRITICAL: Keep <4°C to prevent HF elimination BaseStep->ColdProtocol Yes (pH > 8) StandardProtocol Standard Room Temp Protocol BaseStep->StandardProtocol No (Acidic/Neutral)

Caption: Figure 2. Decision tree for safe handling and experimental setup.

References

  • International Conference on Harmonisation (ICH). (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] European Medicines Agency. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10728788 (Analog: 1-(2-Phenylethyl)piperidin-4-amine). PubChem.[2] Link

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012).[8] Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[8] Journal of Organic Chemistry, 77(9), 4177–4183. (Discusses stability and synthesis of beta-fluoroamines). Link

  • ScienceMadness & Reddit Chemistry Communities. (2017). Consensus on Drying and Storing Hygroscopic Amine Salts. (Field-verified protocols for handling deliquescent salts). Link

  • BenchChem. (2025). Degradation pathways of Piperidine derivatives.[5][9] (General amine oxidation mechanisms).[5] Link

Sources

Technical Support Center: Navigating Cell Permeability Challenges of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting the poor cell permeability of piperidine-based compounds. This guide is structured to provide in-depth, practical solutions to common experimental hurdles, grounded in scientific principles and field-proven insights.

Introduction: The Piperidine Permeability Paradox

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its versatility allows for the creation of compounds targeting a wide array of biological targets, from CNS modulators to anti-cancer agents.[1] However, the very physicochemical properties that make piperidine a valuable pharmacophore—notably its basicity—can also present significant challenges to achieving optimal cell permeability and oral absorption.

This guide will provide a comprehensive framework for understanding, diagnosing, and overcoming these challenges. We will delve into the nuances of permeability assays, offer step-by-step troubleshooting protocols, and explore chemical and formulation strategies to enhance the bioavailability of your piperidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my piperidine-based compounds consistently show low permeability in our initial screens?

A1: The low permeability of piperidine-containing compounds often stems from a combination of their inherent physicochemical properties. The basic nitrogen atom (pKa typically around 11.22) is mostly protonated at physiological pH (e.g., in the Caco-2 assay buffer, pH 7.4).[3] This charge increases polarity and the polar surface area (PSA), which can hinder passive diffusion across the lipophilic cell membrane. Furthermore, many piperidine derivatives can be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, leading to a low apparent permeability.[4][5]

Q2: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use for my piperidine compounds?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion across an artificial lipid membrane. It is a high-throughput, cost-effective screen for predicting passive, transcellular permeability. However, it lacks biological transporters. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, including efflux pumps like P-gp.[6] For piperidine-based compounds, which are often basic and potential substrates for efflux pumps, the Caco-2 assay provides a more biologically relevant and comprehensive assessment of permeability. Comparing results from both assays can be diagnostic: if a compound has high PAMPA permeability but low Caco-2 permeability, it is likely an efflux pump substrate.

Q3: My compound recovery in the Caco-2 assay is very low. How can I distinguish between poor permeability and experimental artifacts?

A3: Low compound recovery is a common issue in Caco-2 assays and can lead to an underestimation of permeability.[6][7][8] The primary causes are often nonspecific binding to plastic surfaces of the assay plates or instability of the compound in the assay buffer. To troubleshoot, first assess the compound's stability in the assay buffer over the experiment's duration. If the compound is stable, the issue is likely nonspecific binding. A practical solution is to preload the basolateral (receiver) collection plates with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard before transferring the samples from the assay.[6][7][8] This helps to immediately solubilize the compound and prevent it from binding to the plastic.

Q4: What is an efflux ratio, and what does a high value signify for my piperidine compound?

A4: The efflux ratio is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (Efflux Ratio = Papp(B-A) / Papp(A-B)). A high efflux ratio (typically >2) suggests that the compound is actively transported out of the cell by efflux pumps.[9] For piperidine compounds, a high efflux ratio is a strong indicator that the molecule is a substrate for transporters like P-gp, which can be a major contributor to its poor oral bioavailability.

Q5: Can changing the salt form of my piperidine compound improve its permeability?

A5: While changing the salt form primarily influences a compound's solubility and dissolution rate, it can have an indirect effect on permeability assessment. A more soluble salt form will ensure that the compound remains in solution in the donor compartment of the permeability assay, preventing precipitation and leading to a more accurate measurement. However, salt formation does not change the intrinsic permeability of the neutral form of the drug that crosses the cell membrane.

Troubleshooting Guide: A Systematic Approach

When faced with poor permeability data for a piperidine-based compound, a systematic investigation is key to identifying the root cause and devising an effective solution.

Phase 1: Data Validation and Initial Diagnosis

The first step is to ensure the integrity of your experimental data and perform a preliminary diagnosis of the permeability issue.

Caption: Initial troubleshooting workflow for poor permeability.

Phase 2: In-Depth Experimental Troubleshooting

As identified in the initial diagnosis, low recovery can confound permeability results. Here's a more detailed protocol to address this:

  • Assess Compound Stability: Incubate the piperidine compound in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4) at 37°C for the duration of the permeability experiment (e.g., 2 hours). Analyze the concentration at different time points by LC-MS/MS to check for degradation.

  • Mitigate Nonspecific Binding:

    • Pre-load Receiver Plate: Before starting the transport experiment, add an equal volume of a compatible organic solvent (e.g., acetonitrile) to each well of the 96-well receiver plate.[6][7][8] This will prevent the compound from adhering to the plastic upon collection.

    • Use Low-Binding Plates: If the problem persists, consider using commercially available low-binding microplates.

    • Include a Surfactant: In some cases, adding a low concentration of a non-ionic surfactant (e.g., 0.02% Tween 80) to the receiver buffer can help, but this should be done cautiously as it can affect cell monolayer integrity.

If a high efflux ratio is observed, it's crucial to confirm that this is due to active transport.

  • Run the Caco-2 Assay with an Efflux Pump Inhibitor: Perform the permeability assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil (a P-gp inhibitor).[6]

  • Analyze the Results: If the Papp(A-B) increases significantly and the efflux ratio decreases to near 1 in the presence of the inhibitor, it strongly confirms that your piperidine compound is a substrate of that efflux pump.

ConditionExpected Papp (A-B)Expected Efflux RatioInterpretation
Compound AloneLowHigh (>2)Potential Efflux Substrate
Compound + VerapamilIncreasedDecreased (≈1)Confirmed P-gp Substrate

Table 1: Interpreting the Effect of an Efflux Pump Inhibitor in a Caco-2 Assay.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a standardized workflow for assessing the permeability of piperidine-based compounds.

1. Cell Culture and Monolayer Formation:

  • Seed Caco-2 cells (passage 40-60) onto permeable filter supports (e.g., 24-well Transwell® plates) at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 18-22 days in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.[9]

2. Monolayer Integrity Check:

  • Transepithelial Electrical Resistance (TEER): Before the experiment, measure the TEER of each monolayer using a voltmeter. Values should be ≥ 200 Ω·cm² for a confluent monolayer.[7]

  • Lucifer Yellow Permeability: To assess paracellular transport, add Lucifer Yellow (a low permeability marker) to the apical side and measure its appearance on the basolateral side after incubation. The Papp for Lucifer Yellow should be very low (e.g., < 1.0 x 10⁻⁶ cm/s) for a tight monolayer.[10]

3. Permeability Experiment:

  • Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).

  • Prepare the dosing solution of your piperidine compound (e.g., at 10 µM in HBSS).[6]

  • For A-B Permeability: Add the dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • For B-A Permeability: Add the dosing solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Incubate the plates at 37°C for 2 hours with gentle shaking.[6]

  • At the end of the incubation, take samples from both the donor and receiver compartments.

4. Sample Analysis and Calculation:

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of permeation of the drug across the cells

      • A = surface area of the filter membrane

      • C₀ = initial concentration of the drug in the donor chamber

5. Quality Control:

  • Run high and low permeability control compounds in parallel to validate the assay.

CompoundPermeability ClassTypical Papp (A-B) in Caco-2 (x 10⁻⁶ cm/s)
Propranolol High> 10
Atenolol Low< 1.0
Lucifer Yellow Very Low (Paracellular Marker)< 0.5

Table 2: Typical Papp Values for High and Low Permeability Control Compounds. [9][11]

Strategies for Improving Permeability

If your piperidine-based compound has inherently poor permeability, several strategies can be employed to improve its profile.

Structural Modification (Lead Optimization)

Small changes to the molecular structure can have a significant impact on permeability.

Sources

Technical Support Center: Managing the Hygroscopic Nature of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on managing the hygroscopic nature of amine hydrochloride salts in experimental settings. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our focus is on providing not just procedural steps, but also the scientific rationale behind these recommendations to ensure the integrity and reproducibility of your results.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the handling and use of hygroscopic amine hydrochloride salts.

Question 1: My amine hydrochloride salt is clumping and difficult to weigh accurately. What's causing this and how can I resolve it?

Answer:

This is a classic sign of moisture absorption. Amine hydrochloride salts, due to their ionic nature, readily attract and absorb atmospheric moisture, a property known as hygroscopicity.[1][2] This can lead to a host of problems including caking, deliquescence (dissolving in the absorbed water), and altered physicochemical properties, which ultimately impact experimental accuracy and reproducibility.[2][3]

Root Cause Analysis:

The primary driver for this issue is the exposure of the salt to an environment where the relative humidity (RH) exceeds its critical relative humidity (CRH). The CRH is the specific RH at which a salt will begin to absorb a significant amount of moisture from the atmosphere.[4] Several factors can exacerbate this issue:

  • High Ambient Humidity: Laboratories in humid climates or during certain seasons are particularly susceptible.[5]

  • Improper Storage: Storing the salt in containers that are not airtight allows for continuous exposure to atmospheric moisture.[6]

  • Prolonged Exposure During Weighing: The longer the salt is exposed to the open air, the more moisture it will absorb.

Step-by-Step Weighing Protocol for Highly Hygroscopic Salts:

To ensure accurate weighing, it is crucial to minimize moisture exposure. Here is a recommended protocol:

  • Prepare a Controlled Environment:

    • Ideal: Use a glove box with a controlled low-humidity atmosphere (e.g., purged with dry nitrogen or argon).[5]

    • Alternative: If a glove box is unavailable, work in a low-humidity room or use a glove bag. As a minimal precaution, work quickly and efficiently in an area with minimal drafts.

  • Pre-Weighing Preparation:

    • Bring the sealed container of the amine hydrochloride salt to ambient temperature before opening to prevent condensation on the cold powder.

    • Have all necessary tools ready: spatulas, weighing paper/boat, and a pre-tared, sealed receiving vessel (e.g., a vial with a septum cap).

  • Weighing Process:

    • Open the container of the hygroscopic salt inside the controlled environment (glove box or bag).

    • Quickly transfer an approximate amount of the salt to a pre-tared weighing vessel.

    • Seal the weighing vessel immediately.

    • Remove the sealed vessel from the controlled environment and weigh it.

    • If the weight is not as desired, repeat the process, adding or removing small amounts of the salt inside the controlled environment.

    • For routine experiments where the same amount of salt is used repeatedly, consider using pre-filled reaction vials to avoid repeated weighing.[7]

  • Post-Weighing:

    • Tightly reseal the main container of the amine hydrochloride salt.

    • Store the container in a desiccator with an active desiccant (e.g., silica gel, phosphorus pentoxide).[5]

Question 2: I'm observing inconsistencies in my analytical results (e.g., HPLC, NMR). Could the hygroscopicity of my amine hydrochloride salt be the culprit?

Answer:

Absolutely. Moisture absorption can significantly impact analytical results in several ways, leading to poor reproducibility.

Root Cause Analysis:

  • Inaccurate Concentration: The most direct impact is on the true concentration of your solutions. If the salt has absorbed water, the actual weight of the active compound is less than the measured weight, leading to lower-than-expected concentrations.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities that may interfere with your analysis.[2][3]

  • Changes in Physical Properties: Moisture can induce changes in the solid-state form of the salt (e.g., from anhydrous to a hydrate), which can affect its solubility and dissolution rate.[2]

Troubleshooting and Prevention:

  • Moisture Content Determination: Before preparing a stock solution for quantitative analysis, it is best practice to determine the water content of your hygroscopic salt using methods like Karl Fischer titration. This allows you to correct for the water content and calculate the true concentration of your active ingredient.

  • Proper Dissolution Technique:

    • Use anhydrous solvents when possible, especially for reactions where water is undesirable.

    • When preparing aqueous solutions, add the weighed hygroscopic salt to the solvent immediately to minimize its time exposed to the air.

  • Stability Studies: If you suspect degradation, perform a small-scale stability study. Prepare a solution and analyze it at different time points (e.g., 0, 2, 4, 8 hours) to see if the purity profile changes over time.

  • Visual Workflow for Troubleshooting Analytical Inconsistencies:

    Caption: Troubleshooting workflow for analytical inconsistencies.

II. Frequently Asked Questions (FAQs)

Question 3: What is the best way to store hygroscopic amine hydrochloride salts long-term?

Answer:

Proper long-term storage is critical to maintaining the integrity of hygroscopic salts. The goal is to create a consistently dry environment.

  • Primary Container: Ensure the salt is in a tightly sealed, airtight container. For highly sensitive materials, consider containers with PTFE-lined caps.

  • Secondary Containment: Place the primary container inside a desiccator. The desiccator should contain an active drying agent like silica gel (with a moisture indicator), phosphorus pentoxide, or a molecular sieve.[5]

  • Temperature: Store at a cool, consistent temperature. Refrigeration can be effective, but it is crucial to allow the container to warm to room temperature before opening to prevent condensation.[5]

  • Inert Atmosphere: For extremely sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) within the primary container.

Question 4: Are there formulation strategies that can reduce the hygroscopicity of an amine hydrochloride salt in a solid dosage form?

Answer:

Yes, in drug development, several formulation strategies are employed to mitigate the challenges posed by hygroscopic active pharmaceutical ingredients (APIs).[2] These include:

  • Film Coating: Applying a polymer-based film coating can act as a physical barrier to moisture.[2] The choice of polymer is critical, with some offering better moisture protection than others.

  • Encapsulation: Encapsulating the hygroscopic salt within a protective shell of another material can shield it from the environment.[2]

  • Co-processing with Excipients: Blending the hygroscopic API with hydrophobic excipients can help to repel moisture.

  • Crystal Engineering: In some cases, it may be possible to form a different salt or a co-crystal of the amine that has a less hygroscopic nature.

Question 5: How can I dry an amine hydrochloride salt that has already absorbed moisture?

Answer:

If your salt has absorbed a small amount of moisture, it may be possible to dry it. However, caution is necessary as excessive heat can cause degradation.

  • Vacuum Oven: Drying in a vacuum oven at a gentle temperature is often the most effective method. The vacuum helps to remove water vapor, and the lower temperature minimizes the risk of thermal decomposition. The appropriate temperature will be compound-specific.

  • Desiccator with a Strong Desiccant: For small amounts of moisture, placing the salt in a desiccator with a high-capacity desiccant like phosphorus pentoxide can be effective over time.

  • Azeotropic Distillation: In some cases, for bulk quantities, azeotropic distillation with a solvent that forms an azeotrope with water (e.g., toluene) can be used to remove water. This is a more advanced technique and should be performed with care.

It is crucial to note that attempting to dry a salt may not always be successful and could potentially alter its physical properties. If the material is critical for your experiment, it may be best to use a fresh, unopened batch.

III. Data & Diagrams

Table 1: Critical Relative Humidity (CRH) of Selected Salts

SaltCRH at 25°C (%)
Sodium Chloride (NaCl)~75.3
Ammonium Chloride (NH₄Cl)~79.3
Lithium Chloride (LiCl)~11.3
Magnesium Chloride (MgCl₂)~33.0

Note: The CRH of a specific amine hydrochloride salt will vary depending on its chemical structure. The values above are for common inorganic salts and are provided for comparative purposes. Data compiled from various sources.[8]

Diagram 2: Decision-Making Workflow for Handling Amine Hydrochloride Salts

Handling_Hygroscopic_Salts_Workflow Start Start: New Amine HCl Salt Assess_Hygroscopicity Assess Hygroscopicity (Check SDS, literature, or observe) Start->Assess_Hygroscopicity Non_Hygroscopic Non-Hygroscopic Assess_Hygroscopicity->Non_Hygroscopic Low Slightly_Hygroscopic Slightly Hygroscopic Assess_Hygroscopicity->Slightly_Hygroscopic Moderate Very_Hygroscopic Very Hygroscopic / Deliquescent Assess_Hygroscopicity->Very_Hygroscopic High Standard_Handling Standard Handling Procedures Non_Hygroscopic->Standard_Handling Desiccator_Storage Store in Desiccator Work Quickly Slightly_Hygroscopic->Desiccator_Storage Glove_Box Use Glove Box / Inert Atmosphere Pre-weigh in sealed vials Very_Hygroscopic->Glove_Box End Proceed with Experiment Standard_Handling->End Desiccator_Storage->End Glove_Box->End

Caption: Decision workflow for handling amine HCl salts.

IV. References

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.). Retrieved from

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (n.d.). Retrieved from

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.). Retrieved from

  • Understanding Hygroscopic Salts and Their Effects - Advanced Damp. (n.d.). Retrieved from

  • How do you handle hygroscopic salts? - HepatoChem. (n.d.). Retrieved from

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (n.d.). Retrieved from

  • 3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019, January 7). Retrieved from

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved from

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.). Retrieved from

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (n.d.). Retrieved from

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). Retrieved from

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (n.d.). Retrieved from

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. (n.d.). Retrieved from

  • System and method for processing hygroscopic materials - Google Patents. (n.d.). Retrieved from

  • Hygroscopic moisture content: Determination and correlations - ResearchGate. (2025, August 8). Retrieved from

  • Drying salts with HCl solution - Chemistry Stack Exchange. (2023, September 5). Retrieved from

  • Hygroscopic Salt Behaviour - Sussex Damp Experts. (n.d.). Retrieved from

  • How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). Retrieved from

  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 - Sciencemadness.org. (2006, December 10). Retrieved from

  • Hygroscropicity and Its' Effect on Tablet Production - ResearchGate. (2019, December 8). Retrieved from

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol | Request PDF - ResearchGate. (2025, August 7). Retrieved from

  • Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. (2011, May 1). Retrieved from

  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. (n.d.). Retrieved from

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from

  • Equilibrium relative humidity of the tested salts | Download Table - ResearchGate. (n.d.). Retrieved from

  • Recovery of amines from by-product chloride salts - Google Patents. (n.d.). Retrieved from

  • Hygroscopic moisture content: determination and correlations - Emerald Publishing. (2014, July 23). Retrieved from

  • Hygroscopicity of pharmaceutical crystals. - University Digital Conservancy. (n.d.). Retrieved from

  • Relative humidity-temperature relationships of some saturated salt solutions in the temperature range 0 degree to 50 degrees C. (n.d.). Retrieved from

  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2021, August 26). Retrieved from

  • Equilibrium relative humidity of some saturated salt solutions 25 C - BYU Bioengineering. (n.d.). Retrieved from

  • effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed. (n.d.). Retrieved from

Sources

strategies for enhancing the selectivity of piperidine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PIP-OPT-2024 Subject: Strategies for Enhancing Selectivity of Piperidine Ligands Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the Optimization Hub

You are likely here because your piperidine-based lead compound is showing "promiscuous" binding—hitting off-target GPCRs, hERG channels, or transporters. The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 100 FDA-approved drugs. However, its inherent flexibility (chair/boat flipping) and high basicity often lead to poor selectivity and metabolic liability.

This guide provides technical strategies to rigidify, electronically tune, and vector-optimize your piperidine core.

Module 1: Conformational Restriction (The "Shape" Fix)

The Problem: Unsubstituted piperidines exist in a dynamic equilibrium between chair conformers. This "floppiness" allows the molecule to adopt multiple shapes, enabling binding to unintended targets (the "induced fit" problem).

The Solution: Lock the conformation to freeze the bioactive shape.

Strategy A: The "Magic Methyl" Effect

Introducing a methyl group at the C2 or C3 position creates steric strain (A-value ~1.7 kcal/mol for methyl) that heavily favors one chair conformation where the substituent is equatorial.

  • C2-Methylation: Often improves selectivity against receptors with tight steric pockets near the nitrogen (e.g., distinguishing between Muscarinic M1 and M2 subtypes).

  • C3-Methylation: Twists the ring vectors, often impacting the trajectory of the N-lone pair.

Strategy B: Spirocyclization & Bridging

For maximum rigidity, transition from a monocyclic piperidine to a spirocyclic or bridged system (e.g., tropane or granatane).

  • Spirocycles (e.g., 2-azaspiro[3.3]heptane): These are modern bioisosteres that increase

    
     character ("Escape from Flatland") without significantly increasing molecular weight.
    
  • Bridged Systems: A methylene bridge (as in cocaine or atropine) locks the piperidine boat/chair form completely.

Decision Workflow: Selecting a Rigidification Strategy

PiperidineOptimization start Start: Promiscuous Piperidine Lead q1 Is the N-lone pair vector critical? start->q1 q2 Is the off-target binding due to lipophilicity (logP)? q1->q2 No sol_bridge Bridge the Ring (Tropane/Granatane) q1->sol_bridge Yes (Need fixed vector) sol_methyl Add C2/C3 Methyl Group (Minimal MW change) q2->sol_methyl No (Steric clash needed) sol_spiro Switch to Spirocycle (e.g., Azaspiro[3.3]heptane) q2->sol_spiro Yes (Need lower logP/high Fsp3)

Figure 1: Decision tree for selecting a conformational restriction strategy based on SAR data.

Module 2: Electronic Tuning (The "pKa" Fix)

The Problem: The secondary amine of piperidine has a typical pKa of ~11.0. At physiological pH (7.4), it is >99% protonated. This high basicity drives:

  • hERG Inhibition: Cationic amines are notorious hERG blockers (cardiotoxicity risk).

  • Lysosomal Trapping: High pKa compounds accumulate in acidic lysosomes, leading to phospholipidosis.

  • P-gp Efflux: High basicity correlates with higher P-glycoprotein efflux.

The Solution: Fluorination.[1][2][3] Fluorine is highly electronegative.[1] Placing it on the piperidine ring inductively withdraws electron density from the nitrogen, lowering the pKa.

Comparative Data: Fluorine Effect on pKa[1][3][4]
StructureSubstitutionApprox.[1][2][4][5][6][7][8][9][10][11] pKaSelectivity Impact
Piperidine None~11.0High Basicity (Risk of hERG/Phospholipidosis)
4-Fluoropiperidine 4-F~9.5Moderate pKa drop; minimal steric clash.
3-Fluoropiperidine 3-F~8.4Significant pKa drop; introduces "Gauche Effect" (axial preference).
3,3-Difluoropiperidine 3,3-diF~7.5Drastic pKa drop; reduces lysosomal trapping significantly.

Technical Insight: The Gauche Effect in 3-fluoropiperidines causes the C-F bond to prefer an axial orientation to align with the N-H(R) anti-bonding orbital. This is a powerful tool to force a specific conformation while simultaneously lowering pKa.

Module 3: Detailed Experimental Protocol

Topic: Deoxyfluorination of 4-Hydroxypiperidine (Synthesis of 4-Fluoropiperidine Scaffold) Context: Many users report thermal runaway or elimination byproducts (alkenes) when attempting this transformation.

Objective: Safely convert a Boc-protected 4-hydroxypiperidine to 4-fluoropiperidine using Deoxo-Fluor® (safer analog of DAST).

Reagents & Equipment[5]
  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv).

  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equiv).

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Quench: Sat. NaHCO₃ (aq).

  • Vessel: Plastic or Teflon-coated flask (Glass can etch; safety precaution).

Step-by-Step Methodology
  • Preparation (0 min):

    • Purge the reaction vessel with Nitrogen (

      
      ). Moisture triggers the release of HF (hydrofluoric acid).
      
    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM (0.2 M concentration).

    • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temp prevents elimination to the enamine.

  • Addition (15 min):

    • Add Deoxo-Fluor dropwise via syringe.

    • Checkpoint: Monitor internal temperature; do not allow it to rise above -70°C during addition.

  • Reaction (2 - 12 hours):

    • Stir at -78°C for 1 hour.

    • Allow the mixture to warm slowly to Room Temperature (RT) overnight.

    • TLC Check: Look for the disappearance of the polar alcohol spot.

  • Quench & Workup (Critical Safety Step):

    • Cool back to 0°C.

    • Slowly add Sat. NaHCO₃. Warning: Vigorous CO₂ evolution occurs.

    • Extract with DCM (3x). Wash organics with brine, dry over MgSO₄.

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexane/EtOAc).

    • Validation: Verify product via ¹⁹F-NMR (expect multiplet around -180 ppm).

Troubleshooting & FAQ

Q: My 3-substituted piperidine synthesis yields a racemic mixture. Is chiral separation worth it? A: Yes. Enantiomers of 3-substituted piperidines often display >100-fold differences in selectivity. For example, in the antidepressant Paroxetine, the (3S,4R) isomer is the active serotonin reuptake inhibitor, while the enantiomer is much less potent. Use Chiral SFC (Supercritical Fluid Chromatography) for rapid separation at the lead optimization stage.

Q: I see "spot-to-spot" variation in biological data for my piperidine ligand. A: This is often due to trace TFA salts . If you purify via Prep-HPLC using TFA, the piperidine nitrogen forms a stable trifluoroacetate salt. This changes the pKa and lipophilicity compared to the free base.

  • Fix: Always perform a "Free Basing" step (wash with basic resin or NaHCO₃ workup) before submitting for biological assay.

Q: Why did my reductive amination to attach the piperidine fail? A: Steric hindrance at the C2 position of the piperidine often slows down imine formation.

  • Fix: Use Titanium(IV) isopropoxide (

    
    ) as a Lewis acid additive to force imine formation before adding the reducing agent (NaBH(OAc)₃).
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Blondelle, C., et al. (2026).[12] "Synthesis of Spirocyclic Piperidines by Radical Hydroarylation." PMC - PubMed Central. Link(Note: Sourced from search result 1.14)

  • Kalgutkar, A. S., et al. (2005).[11] "Metabolic Liability of Piperidine-Based Drugs." Drug Metabolism Reviews. (General Principle Reference).

Sources

Validation & Comparative

assessing the off-target effects of fluorinated piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Assessment of Off-Target Effects in Fluorinated Piperidines: A Comparative Guide to Screening Platforms

Executive Summary The fluorinated piperidine scaffold is a cornerstone of modern medicinal chemistry, offering a unique solution to the "basicity-lipophilicity" trade-off. While fluorine substitution typically lowers the pKa of the piperidine nitrogen—potentially mitigating hERG liability—it simultaneously increases lipophilicity (LogD), often exacerbating non-specific binding and promiscuity.

This guide compares the performance of 19F-NMR Ligand-Observed Screening against Conventional Radioligand Binding Panels and Automated Patch Clamp assays. We demonstrate that while conventional panels are regulatory prerequisites, 19F-NMR offers superior fidelity for detecting weak, transient off-target interactions specific to fluorinated motifs, serving as a critical orthogonal validation tool.

Part 1: The Technical Challenge – The Fluorine Trade-Off

Fluorinated piperidines present a distinct safety profile compared to their non-fluorinated analogs.[1] The introduction of fluorine creates electronic and steric perturbations that alter off-target affinity.[2]

  • The hERG Paradox: The hERG potassium channel possesses a promiscuous binding pocket that stabilizes positively charged amines via

    
    -cation interactions.
    
    • Non-fluorinated Piperidines: High basicity (pKa ~10-11) leads to strong hERG block.

    • Fluorinated Piperidines: The electron-withdrawing effect of fluorine lowers the pKa (e.g., to ~8-9), reducing the fraction of ionized species and theoretically lowering hERG affinity. However, the increased lipophilicity can enhance hydrophobic interactions within the channel pore, potentially retaining toxicity.

  • Metabolic Stability vs. Promiscuity: Fluorination at the C3 or C4 position blocks oxidative metabolism (CYP450), extending half-life. However, this metabolic "armor" often correlates with increased retention in lipid membranes (phospholipidosis) and off-target binding to GPCRs.

DOT Diagram: The Fluorine Effect Mechanism

FluorineEffect Piperidine Piperidine Scaffold Fluorination Fluorine Substitution (C3/C4 Position) Piperidine->Fluorination pKa Lowered pKa (Inductive Effect) Fluorination->pKa -I Effect LogD Increased LogD (Lipophilicity) Fluorination->LogD Bioisosterism Metab Metabolic Stability (Blocked Oxidation) Fluorination->Metab C-F Bond Strength hERG hERG Binding (Modulated) pKa->hERG Reduced Cation Interaction LogD->hERG Increased Pore Binding OffTarget Promiscuous Binding (Hydrophobic Effect) LogD->OffTarget Non-specific Adsorption

Caption: Causal network showing how fluorine substitution modulates physicochemical properties, leading to divergent safety outcomes (hERG reduction vs. increased promiscuity).

Part 2: Comparative Analysis of Assessment Platforms

We evaluate three primary methodologies for assessing off-target effects.

19F-NMR Ligand-Observed Screening (The "Specific" Solution)

This method exploits the 100% natural abundance and high sensitivity of the


F nucleus. It is the only method that directly monitors the drug's environment.
  • Mechanism: Measures changes in the chemical shift (

    
    ) or transverse relaxation time (
    
    
    
    ) of the fluorinated piperidine when exposed to a target protein or cell lysate.
  • Performance:

    • Sensitivity: Detects weak binders (

      
       in mM range) often missed by radioligand assays.
      
    • Solubility Check: Simultaneously verifies if the lipophilic fluorinated compound is soluble or aggregating (a common false positive source in other assays).

    • No Labeling: Does not require a radiolabeled competitor.

Broad Panel Radioligand Binding (The "Standard" Solution)

The industry standard (e.g., Eurofins SafetyScreen44™).

  • Mechanism: Competition assay where the test compound displaces a known radiolabeled ligand from a specific receptor.

  • Performance:

    • Throughput: High.

    • Limitation: Binary "Hit/No Hit" often fails to distinguish between true competitive binding and colloidal aggregation of lipophilic fluorinated compounds. It is "blind" to the specific binding mode.

Automated Patch Clamp (hERG Specific)

The gold standard for cardiac safety.

  • Mechanism: Direct measurement of ion current (

    
    ) across a membrane.
    
  • Performance:

    • Accuracy: The only definitive measure of functional hERG block.

    • Relevance: Critical for verifying if the pKa reduction from fluorination actually translates to safety.

Comparative Data Summary
Feature19F-NMR Screening Radioligand Binding Panel Automated Patch Clamp
Primary Output Chemical Shift (

), Line Broadening
% Inhibition /


(Current Block)
Sensitivity (

)
Low affinity (

to

M)
High affinity (

to

M)
Functional Potency
False Positive Rate Low (Detects aggregation directly)Moderate (Lipophilic aggregation)Low (Functional readout)
Throughput Medium (Requires NMR time)High (384-well plates)Medium/High
Specific Benefit Direct observation of the F-atom Regulatory Standard Physiological Relevance

Part 3: Experimental Protocols

Protocol A: 19F-NMR Competition Binding Assay

Rationale: To detect specific binding of a fluorinated piperidine to a target (e.g., a specific GPCR or enzyme) by monitoring the perturbation of the fluorine signal.

Reagents:

  • Target Protein (purified, >10

    
    M).
    
  • Fluorinated Piperidine Test Compound (50

    
    M).
    
  • Reference Ligand (Non-fluorinated, known binder).

  • Buffer: 50 mM Phosphate, 100 mM NaCl, 10%

    
    , pH 7.4.
    

Workflow:

  • Reference Spectrum: Dissolve Test Compound (50

    
    M) in buffer. Acquire 1D 
    
    
    
    F NMR spectrum (128 scans). Note the sharp signal and chemical shift.
  • Protein Addition: Add Target Protein (10-20

    
    M) to the tube.
    
  • Binding Detection: Acquire 1D

    
    F NMR.
    
    • Observation: Look for Line Broadening (decrease in peak height, increase in width at half-height) or Chemical Shift Anisotropy . This indicates the small molecule is tumbling slowly (bound state).

  • Competition (Validation): Add the Reference Ligand (Non-fluorinated) in excess (100-200

    
    M).
    
    • Observation: If the

      
      F signal sharpens back to the original state, the Reference Ligand has displaced the Fluorinated Piperidine. This confirms specific binding  to the active site rather than non-specific hydrophobic adsorption.
      
  • Control: Run a "cocktail" of the compound with a non-interacting protein (e.g., BSA) to rule out non-specific sticking.

Protocol B: Automated Patch Clamp for hERG Assessment

Rationale: To quantify the functional impact of pKa modulation on cardiac safety.

System: QPatch or Patchliner (Nanion/Sophion). Cells: CHO or HEK293 stably expressing hERG (Kv11.1).

Workflow:

  • Cell Preparation: Harvest cells at 70-80% confluency. Resuspend in extracellular recording solution.

  • Seal Formation: Dispense cells into the patch plate. Establish G

    
     seal.
    
  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms (activates channels), then repolarize to -40 mV (elicits tail current).

  • Baseline Recording: Record stable tail current amplitude for 3 minutes.

  • Compound Application: Perfusion of Fluorinated Piperidine at increasing concentrations (e.g., 0.1, 1, 10, 30

    
    M). Allow 5 minutes per concentration for equilibrium.
    
  • Analysis: Calculate % Inhibition of tail current vs. Baseline. Fit to Hill equation to derive

    
    .
    
    • Critical Check: Compare

      
       of the Fluorinated analog vs. the Non-fluorinated parent. A shift to a higher 
      
      
      
      confirms the safety benefit of the fluorine-induced pKa reduction.
DOT Diagram: 19F-NMR Screening Logic

NMRWorkflow Sample Fluorinated Piperidine + Target Protein Measure Acquire 1D 19F-NMR Sample->Measure Decision Signal Change? Measure->Decision NoBind Sharp Signal: No Binding Decision->NoBind No Change Bind Broad/Shifted Signal: Potential Binder Decision->Bind Line Broadening Competitor Add Non-F Competitor Bind->Competitor Result Signal Recovery? Competitor->Result Specific Specific Binding (Off-Target Risk) Result->Specific Yes (Displacement) NonSpecific Non-Specific Aggregation Result->NonSpecific No (Stays Bound)

Caption: Decision tree for identifying specific off-target interactions using 19F-NMR competition experiments.

References

  • Van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles... to modulate basicity and oral bioavailability.[3] Journal of Medicinal Chemistry. Link

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][4][5][6][7][8][9][10][11] Chemical Society Reviews. Link

  • Vandenberg, J. I., et al. (2001). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. Link

  • Smart, O. S., et al. (2010). The impact of pKa on the activity of hERG channel blockers. Bioorganic & Medicinal Chemistry Letters. Link

Sources

confirming target engagement of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Confirming Target Engagement of 1-(2-Fluoropropyl)piperidin-4-amine Hydrochloride

Executive Summary: The Fluorine Advantage in Fragment Validation

This compound (CAS: 1315499-89-8) represents a critical class of fluorinated piperidine scaffolds used in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1] Unlike its non-fluorinated counterparts, this compound offers a dual advantage: it serves as a privileged pharmacophore for aminergic GPCRs (e.g., Sigma-1, Dopamine receptors) and acts as a built-in 19F-NMR spy reporter for unambiguous target engagement.[1]

This guide details the technical protocols to confirm target engagement, contrasting this product with standard alkyl-piperidines to demonstrate its superior utility in hit-to-lead validation.

Part 1: Comparative Performance Analysis

In drug discovery, the choice of scaffold dictates the success of downstream optimization.[1] We compare 1-(2-Fluoropropyl)piperidin-4-amine (FPPA) against the standard 1-Propylpiperidin-4-amine (PPA) and the shorter-chain 1-(2-Fluoroethyl)piperidin-4-amine (FEPA) .[1]

Table 1: Physicochemical & Functional Comparison
Feature1-(2-Fluoropropyl)piperidin-4-amine (FPPA) 1-Propylpiperidin-4-amine (PPA) 1-(2-Fluoroethyl)piperidin-4-amine (FEPA)
Primary Utility 19F-NMR Probe & Metabolic Stability Standard Chemical Building Block19F-NMR Probe (High Basicity risk)
Target Engagement Method 19F-NMR (T2 Relaxation/CSP) SPR / ITC (Requires labeling or high conc.)[1]19F-NMR
Metabolic Stability High (F blocks

-oxidation at C2)
Low (Prone to CYP450 oxidation)Moderate (F blocks oxidation, but N-dealkylation risk)
pKa (Piperidine N) ~8.5 - 9.0 (Modulated by

-fluorine inductive effect)
~10.5 (Highly Basic)~8.2 (Stronger inductive withdrawal)
Lipophilicity (LogD) Optimized (Fluorine lowers basicity, improves permeability)High (Cationic at pH 7.[1]4)Lower (More polar)
Conformation Gauche Effect stabilizes specific rotamersFlexible alkyl chainFlexible

Expert Insight: The


-fluorine effect  in FPPA lowers the pKa of the piperidine nitrogen compared to PPA.[1] This is crucial for target engagement because it reduces the desolvation penalty when the ligand enters a hydrophobic pocket, often resulting in higher ligand efficiency (LE) despite similar nominal affinity.[1]

Part 2: Confirming Target Engagement (Experimental Protocols)

To unequivocally confirm that FPPA engages your target (e.g., Sigma-1 Receptor, Kinase, or Transporter), we utilize its unique atomic properties.[1] The following protocols are designed to be self-validating.

Method A: 19F-NMR Ligand-Observed Screening (The Gold Standard)[1]

Rationale: The 19F nucleus is highly sensitive to changes in the chemical environment.[1] When FPPA binds to a large protein target, its tumbling rate decreases drastically, causing a broadening of the 19F signal (T2 relaxation effect).[1] This method eliminates false positives common in SPR (refractive index artifacts).[1]

Protocol:

  • Buffer Preparation: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% D2O (lock). Critical: Avoid fluorinated surfactants.[1]

  • Sample Setup:

    • Reference Tube: 50

      
      M FPPA in buffer.[1]
      
    • Experimental Tube: 50

      
      M FPPA + 5 
      
      
      
      M Target Protein (10:1 ratio).[1]
    • Competition Control (Validation): Add 100

      
      M of a known high-affinity binder (e.g., Haloperidol for Sigma-1) to the Experimental Tube.[1]
      
  • Acquisition:

    • Run 1D 19F-NMR (with proton decoupling).[1]

    • Measure Transverse Relaxation Time (

      
      )  using a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence.[1]
      
  • Data Analysis:

    • Binder: Significant line broadening (reduced peak height) or chemical shift perturbation (CSP) in the presence of protein.[1]

    • Displacement: Recovery of the sharp 19F signal upon addition of the Competitor (Confirming specific binding vs. non-specific aggregation).

Method B: Surface Plasmon Resonance (SPR) Kinetics

Rationale: While NMR confirms binding, SPR provides kinetic rates (


, 

).[1] FPPA's primary amine allows for oriented immobilization if used as a ligand, but here we treat it as the analyte.[1]

Protocol:

  • Immobilization: Biotinylate the Target Protein and capture on a Streptavidin (SA) chip to ~2000 RU.[1] Note: Avoid amine coupling (CM5 chip) as it may occlude the binding site.[1]

  • Running Buffer: HBS-P+ (HEPES buffered saline with 0.05% Surfactant P20).[1]

  • Injection Series:

    • Prepare 2-fold dilution series of FPPA (0.1

      
      M to 100 
      
      
      
      M).[1]
    • Inject for 60s (association) and dissociate for 120s.

  • Validation Check:

    • Inject PPA (non-fluorinated) as a comparator.[1]

    • Expectation: FPPA should show comparable

      
       but potentially faster 
      
      
      
      due to lipophilicity/pKa modulation.[1]
    • Solvent Correction: Essential due to the high concentrations required for fragment screening.[1]

Part 3: Visualizing the Engagement Workflow

The following diagram illustrates the logical flow for validating FPPA using the "Spy Reporter" strategy.

TargetEngagement Start Compound: 1-(2-Fluoropropyl)piperidin-4-amine NMR_Step Assay 1: 19F-NMR (CPMG) Start->NMR_Step Mix 10:1 Target Target Protein (e.g., Sigma-1, Kinase) Target->NMR_Step Result_Broad Signal Broadening Observed? NMR_Step->Result_Broad Competition Add Known Competitor (Signal Recovery Test) Result_Broad->Competition Yes (T2 decrease) Invalid Non-Specific / No Binding Result_Broad->Invalid No Change Valid CONFIRMED Specific Engagement Competition->Valid Signal Recovers Competition->Invalid No Recovery SPR_Step Assay 2: SPR Kinetics (Determine Kd, kon, koff) Valid->SPR_Step Characterize Kinetics

Caption: Logical workflow for confirming specific target engagement using 19F-NMR as the primary filter followed by SPR kinetic characterization.

Part 4: Scientific Rationale & Mechanism

The Fluorine "Gauche Effect"

The 2-fluoropropyl group is not merely a label; it alters the conformational landscape of the piperidine tail.[1] The C–F bond tends to align gauche to the C–N bond of the piperidine ring.[1] This pre-organizes the molecule into a conformation that may better fit hydrophobic pockets compared to the freely rotating propyl chain of PPA.[1]

  • Impact: This reduces the entropic penalty of binding (

    
    ), potentially improving affinity (
    
    
    
    ) and residence time.[1]
Metabolic Stability

In the non-fluorinated PPA , the C2 position of the propyl chain is a hotspot for metabolic oxidation.[1] Substituting a hydrogen with fluorine at this position (as in FPPA ) blocks this metabolic soft spot, extending the half-life of the compound in microsomal stability assays.[1] This makes FPPA a superior candidate for in vivo probe studies compared to PPA.[1]

References

  • Dalvit, C., et al. "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications."[1] Combinatorial Chemistry & High Throughput Screening, 2002.[1] Link

  • Purser, S., et al. "Fluorine in Medicinal Chemistry."[1] Chemical Society Reviews, 2008.[1] Link

  • Scott, D.E., et al. "Fragment-Based Drug Discovery: A Practical Approach."[1] Methods in Molecular Biology, 2012.[1] Link

  • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[1] Science, 2007.[1] Link[1]

Sources

Safety Operating Guide

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Directive & Emergency Overview

The Core Directive: Disposal of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride requires a bifurcated approach: treating the chemical toxicity of the piperidine/amine moiety and managing the combustion byproducts (specifically Hydrogen Fluoride) inherent to fluorinated organics.[1]

Unlike simple organic salts, this compound cannot be treated as general biological waste. It must be segregated as Halogenated Organic Waste due to the C-F bond, which demands high-temperature incineration with acid gas scrubbing.

Emergency Response: The First 5 Minutes

If a spill or exposure occurs during handling, execute this immediate protocol:

Scenario Immediate Action Rationale
Skin Contact Wash with soap/water for 15 min.[1][2] If irritation persists, consider Calcium Gluconate gel (precautionary for F-compounds).The HCl salt is acidic; the amine is basic. Neutralization on skin is dangerous; dilution is safer.
Eye Contact Flush with water for 15 min.[1][2][3][4][5] Do not use neutralization agents.[5]Corrosive damage risk is high; immediate dilution minimizes corneal opacity.
Spill (Solid) Cover with dry lime or soda ash.[1] Sweep carefully to avoid dust.Neutralizes potential acidity from hydrolysis; prevents aerosolization.
Spill (Solution) Absorb with vermiculite or sand.[1] Do not use sawdust (combustible).Organic amines can react exothermically with oxidizers; inert absorbents prevent fire.

Part 2: Technical Characterization & Waste Classification

To dispose of this chemical correctly, you must understand its behavior in a waste stream.[6] This compound combines a secondary amine (piperidine), a primary amine, and a fluorinated alkyl chain, all stabilized as a hydrochloride salt.

Physicochemical Properties (for Waste Profiling)
PropertyValue / CharacteristicImpact on Disposal
Physical State Solid (Crystalline Powder)Must be dissolved or incinerated as solid waste.[1]
Solubility Water Soluble (Hydrophilic)High mobility in groundwater; Zero Drain Disposal .
pH (10% aq) Acidic (~ pH 3-5)Hydrolysis of the HCl salt generates acidity.[1]
Reactivity Incompatible with Strong OxidizersRisk of NOx generation; segregate from Nitric Acid waste.[1]
Halogen Content Fluorine (F) & Chlorine (Cl)Mandatory: Label as "Halogenated" to prevent scrubber failure at incinerator.[1]
Regulatory Classification (RCRA & DOT)

Based on structure-activity relationships (SAR) of fluorinated piperidines:

  • RCRA Waste Code: Not P-listed or U-listed specifically.

    • Default Classification:D002 (Corrosivity, if pH < 2) or D003 (Reactivity, if mixed with cyanides/sulfides).

    • Best Practice: Manage as Hazardous Waste (Toxic/Corrosive) .

  • DOT Shipping Name (Waste):

    • UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III.[1]

    • Alternative: UN 3261, Corrosive solid, acidic, organic, n.o.s.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock or contaminated weighing papers.

  • Segregation: Place material in a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable, but HDPE resists breakage.

  • Labeling: Mark container clearly:

    • "Hazardous Waste - Solid"[1]

    • "Contains: Fluorinated Organic Amine Salt"

    • "Danger: Toxic / Irritant"

  • Destruction: Transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility) approved for High-Temperature Incineration .

    • Critical Note: The facility must utilize scrubbers capable of capturing Hydrogen Fluoride (HF) gas. Standard municipal incinerators are not equipped for this.

Protocol B: Aqueous Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction byproducts.

  • pH Adjustment:

    • Check pH.[7] If < 4, slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6-8.

    • Why? Acidic fluorinated waste can etch glass containers over long storage periods.

  • Solvent Compatibility:

    • If dissolved in organic solvents (MeOH, DMSO), segregate into "Halogenated Organic Solvents" carboy.

    • Do NOT mix with non-halogenated waste (e.g., Acetone/Toluene) if your facility separates them; the fluorine content contaminates the cheaper recycling stream.

  • Container Choice: Use Polyethylene (PE) or Polypropylene (PP) carboys. Avoid metal drums (corrosion risk from HCl salt).

Part 4: Visualizing the Workflow

Diagram 1: Emergency Spill Response Workflow

A decision matrix for immediate laboratory safety.

SpillResponse start Spill Detected: 1-(2-Fluoropropyl)piperidin-4-amine HCl assess Assess State start->assess solid Solid / Powder assess->solid liquid Liquid / Solution assess->liquid action_solid Cover with Wet Sand or Damp Paper Towel (Prevent Dust) solid->action_solid ppe Required PPE: Nitrile Gloves (Double), Safety Goggles, N95 Mask solid->ppe action_liquid Absorb with Vermiculite or Chem-Sorb Pads liquid->action_liquid liquid->ppe disposal Transfer to Halogenated Waste Container action_solid->disposal action_liquid->disposal label_step Label: 'Toxic + Fluorinated' disposal->label_step

Caption: Immediate containment and cleanup logic for fluorinated amine spills.

Diagram 2: Waste Disposal Decision Tree

Routing the chemical to the correct waste stream to ensure regulatory compliance.

DisposalTree root Waste Generated type Physical Form? root->type solid Solid Waste (Powder, contaminated gloves) type->solid liquid Liquid Waste (Solutions, Mother Liquor) type->liquid path_incin High-Temp Incineration (w/ HF Scrubbing) solid->path_incin Pack in HDPE halogen_check Solvent Type? liquid->halogen_check aq Aqueous (>90% Water) halogen_check->aq Water based org Organic Solvent halogen_check->org Solvent based aq->path_incin Do NOT Drain Pour path_halo Halogenated Solvent Stream org->path_halo Segregate from Non-Hal

Caption: Logical routing for solid vs. liquid waste streams to prevent contamination.

References

  • Fisher Scientific. (2025).[8] Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate (Structural Analog).[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings & F-List Solvents (RCRA Subtitle C). Retrieved from

  • Sigma-Aldrich. (2024).[9] Safety Data Sheet: 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride (Structural Analog).[1] Retrieved from

  • National Research Council. (2011).[10] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.